1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
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Overview
Description
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic organic compound characterized by the presence of both fluoro and sulfonyl functional groups
Preparation Methods
The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzenesulfonyl chloride and isobutylsulfonyl chloride.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction, often involving a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or sulfonyl positions, using reagents such as sodium methoxide or potassium thiolate.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of sulfonyl groups and formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes.
Scientific Research Applications
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Biology: The compound serves as a tool in chemical biology studies to probe biological pathways and mechanisms.
Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and sulfonyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine can be compared with similar compounds such as:
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(methylsulfonyl)azetidine: This compound differs by having a methylsulfonyl group instead of an isobutylsulfonyl group, which may affect its chemical reactivity and biological activity.
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)azetidine: The presence of a phenylsulfonyl group introduces aromaticity, potentially altering the compound’s properties and applications.
1-((4-Fluoro-2-methylphenyl)sulfonyl)-3-(ethylsulfonyl)azetidine: The ethylsulfonyl group provides a different steric and electronic environment, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S2/c1-10(2)9-21(17,18)13-7-16(8-13)22(19,20)14-5-4-12(15)6-11(14)3/h4-6,10,13H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRQDFVCBLDCCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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